6-Amino-1-propyluracil
Overview
Description
6-Amino-1-propyluracil is a derivative of 6-aminouracil, which is a heterocyclic compound that has been extensively studied for its potential applications in various fields, including medicine and organic synthesis. The compound has been identified as a new oral diuretic and has shown promising results in clinical trials, demonstrating a diuretic effect comparable to that of mercurial diuretics and with a good safety profile .
Synthesis Analysis
The synthesis of 6-aminouracil derivatives, including 6-Amino-1-propyluracil, involves multicomponent reactions that allow for the construction of various heterocyclic structures. These reactions are efficient and versatile, providing access to a wide range of organic compounds . Additionally, 6-aminouracil can be synthesized through one-pot reactions using ionic liquid catalysts, which offer the advantages of recyclability and environmental friendliness . The synthesis of related compounds, such as stable 6-amino-5-thioformyluracils, has been achieved starting from disubstituted uracils, indicating the potential for diverse functionalization of the 6-aminouracil scaffold .
Molecular Structure Analysis
The molecular structure of 6-Amino-1-propyluracil and its derivatives has been explored through various techniques, including X-ray crystallography. The stereochemical integrity of key intermediates in the synthesis of related compounds has been confirmed, which is crucial for understanding the activity of these molecules . The structure of 6-aminouracil itself has been studied, revealing preferred hydrogen-bonding frameworks that are important for its crystallization and interaction with other molecules .
Chemical Reactions Analysis
6-Amino-1-propyluracil and its analogs participate in a variety of chemical reactions that lead to the formation of novel heterocyclic compounds. For instance, reactions with heterocumulenes result in the formation of pyrimido[4,5-d]pyrimidines, showcasing the reactivity of the aminouracil moiety . The versatility of 6-aminouracil in synthesizing fused and related heterocyclic compounds has been demonstrated, with applications in the development of cytotoxic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Amino-1-propyluracil derivatives are influenced by their molecular structure. The presence of amino and propyl groups can affect the solubility, stability, and reactivity of the compound. The diuretic properties of 6-Amino-1-propyluracil suggest specific interactions with biological systems, such as the inhibition of sodium and chloride reabsorption in the renal tubule . The stability of related compounds, such as 6-amino-5-thioformyluracils, has been attributed to the mesomeric effect of the amino group, which can also impact the chemical behavior of 6-Amino-1-propyluracil .
Scientific Research Applications
Field
This application falls under the field of Analytical Chemistry , specifically Chromatography .
Application
6-Amino-1-propyluracil is used in the separation process on Newcrom R1 HPLC column .
Method
This involves the use of liquid chromatography, which is scalable and can be used for isolating impurities in preparative separation . It is also suitable for pharmacokinetics .
Results
The specific outcomes or quantitative data for this application are not provided in the source .
Synthesis of Xanthines
Field
This application is in the field of Medicinal Chemistry , specifically in the Synthesis of Xanthines .
Application
6-Amino-1-propyluracil is used in the synthesis of xanthine derivatives . Xanthine and its derivatives are considered pharmacologically potential moieties that manifest immense biological activities .
Method
The 6-aminouracil was alkylated at 3-position to form 6-amino-3-propyluracil, which undergo nitrosation and reduction to yield 5,6-diamino-3-propyl uracil. The obtained compound was condensed with EDCI and cinnamic acid to form 6-amino-3-propyl-5-styrylcarboxamide and finally, cyclisation was achieved by using alkali to form the resultant xanthine derivative .
Results
The results obtained from this review paper highlight the significance of various xanthine derivatives as possible leads to the development of new drugs .
Safety And Hazards
The safety data sheet for a similar compound, 6-Amino-1,3-dipropyluracil, suggests that it is harmful if swallowed. In case of contact with skin or eyes, or if inhaled, it is recommended to seek medical attention .
Relevant Papers The relevant papers retrieved include a review article on the synthesis of heterocyclic compounds using 6-Aminouracil as a starting reagent , and a safety data sheet for a similar compound, 6-Amino-1,3-dipropyluracil .
properties
IUPAC Name |
6-amino-1-propylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-3-10-5(8)4-6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWOUYVBZDZRNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=O)NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201932 | |
Record name | 6-Amino-1-propyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-propyluracil | |
CAS RN |
53681-47-3 | |
Record name | 6-Amino-1-propyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53681-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-1-propyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053681473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-1-propyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-1-propyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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